4-((2-Methoxyphenoxy)methyl)thiophene-2-carbaldehyde
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Overview
Description
4-((2-Methoxyphenoxy)methyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-((2-Methoxyphenoxy)methyl)thiophene-2-carbaldehyde, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates under specific conditions to form the thiophene ring.
For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The Paal-Knorr synthesis involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . The Fiesselmann synthesis involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired derivative and its specific applications. Industrial methods may include continuous flow synthesis, which allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
4-((2-Methoxyphenoxy)methyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Substitution reactions can occur at the thiophene ring, where electrophilic or nucleophilic reagents replace hydrogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of a carboxylic acid, while reduction leads to the formation of a primary alcohol .
Scientific Research Applications
4-((2-Methoxyphenoxy)methyl)thiophene-2-carbaldehyde has several scientific research applications:
Medicine: Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This compound may be explored for similar medicinal applications.
Mechanism of Action
The mechanism of action of 4-((2-Methoxyphenoxy)methyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The thiophene ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules . These interactions can modulate the activity of the target molecules and pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxaldehyde: A simpler thiophene derivative with an aldehyde group at the 2-position.
2-Methylthiophene: A thiophene derivative with a methyl group at the 2-position.
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde: A similar compound with a methoxyphenyl group at the 5-position.
Uniqueness
4-((2-Methoxyphenoxy)methyl)thiophene-2-carbaldehyde is unique due to the presence of both a methoxyphenoxy group and an aldehyde group on the thiophene ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H12O3S |
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Molecular Weight |
248.30 g/mol |
IUPAC Name |
4-[(2-methoxyphenoxy)methyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H12O3S/c1-15-12-4-2-3-5-13(12)16-8-10-6-11(7-14)17-9-10/h2-7,9H,8H2,1H3 |
InChI Key |
OOXIRPDKDSPYQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CSC(=C2)C=O |
Origin of Product |
United States |
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